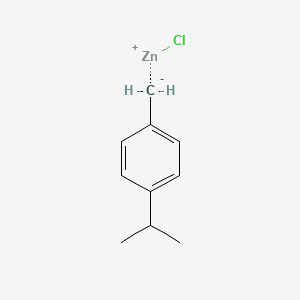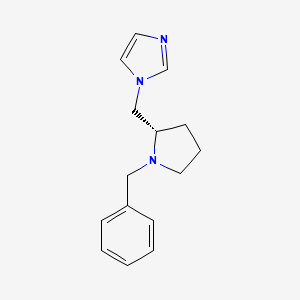
(S)-1-((1-Benzylpyrrolidin-2-yl)methyl)-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-1-((1-Benzylpyrrolidin-2-yl)methyl)-1H-imidazole is a chiral compound that features a pyrrolidine ring, a benzyl group, and an imidazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-((1-Benzylpyrrolidin-2-yl)methyl)-1H-imidazole typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino acid derivative.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the nitrogen atom of the pyrrolidine ring.
Attachment of the Imidazole Ring: The imidazole ring is attached through a condensation reaction involving an aldehyde or ketone precursor and an amine group on the pyrrolidine ring.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems to enhance efficiency and sustainability. These systems allow for precise control of reaction conditions, leading to higher yields and reduced waste.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-1-((1-Benzylpyrrolidin-2-yl)methyl)-1H-imidazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the imidazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl halides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol.
Applications De Recherche Scientifique
(S)-1-((1-Benzylpyrrolidin-2-yl)methyl)-1H-imidazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an antimicrobial or anticancer agent.
Industry: Utilized in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of (S)-1-((1-Benzylpyrrolidin-2-yl)methyl)-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or ionic interactions, leading to modulation of biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-1-((1-Benzylpyrrolidin-2-yl)methyl)-1H-imidazole: The enantiomer of the compound, which may have different biological activities.
1-Benzyl-2-methylpyrrolidine: Lacks the imidazole ring, leading to different chemical properties.
1-Benzylimidazole: Lacks the pyrrolidine ring, affecting its reactivity and applications.
Uniqueness
(S)-1-((1-Benzylpyrrolidin-2-yl)methyl)-1H-imidazole is unique due to its combination of a chiral center, a benzyl group, and an imidazole ring. This structural arrangement imparts specific chemical and biological properties that are not found in similar compounds.
Propriétés
Formule moléculaire |
C15H19N3 |
|---|---|
Poids moléculaire |
241.33 g/mol |
Nom IUPAC |
1-[[(2S)-1-benzylpyrrolidin-2-yl]methyl]imidazole |
InChI |
InChI=1S/C15H19N3/c1-2-5-14(6-3-1)11-18-9-4-7-15(18)12-17-10-8-16-13-17/h1-3,5-6,8,10,13,15H,4,7,9,11-12H2/t15-/m0/s1 |
Clé InChI |
MXJZHUDEFMMXNM-HNNXBMFYSA-N |
SMILES isomérique |
C1C[C@H](N(C1)CC2=CC=CC=C2)CN3C=CN=C3 |
SMILES canonique |
C1CC(N(C1)CC2=CC=CC=C2)CN3C=CN=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N-[(2S)-1-[(2S)-2-{[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-2-{[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]carbamoyl}-1-methoxy-2-methylethyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl](methyl)amino}-3-methylbutanamido]](/img/structure/B14114125.png)
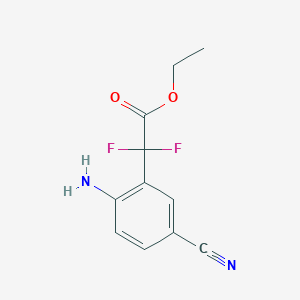

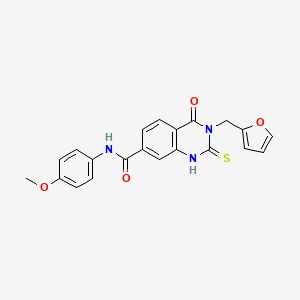
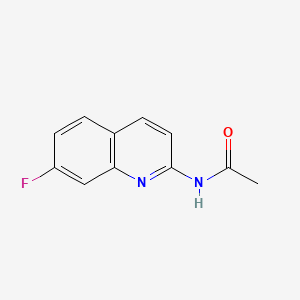


![D-Aspartic acid, N-[[5-[5-(aMinoiMinoMethyl)-1H-benziMidazol-2-yl]-5'-(aMinosulfonyl)-2',6-dihydroxy[1,1'-biphenyl]-3-yl]acetyl]-(9CI)](/img/structure/B14114152.png)
![cis-2-[2-Oxo-2-(4-nitrophenyl)ethyl]-cyclohexane-1-carboxylic acid](/img/structure/B14114157.png)
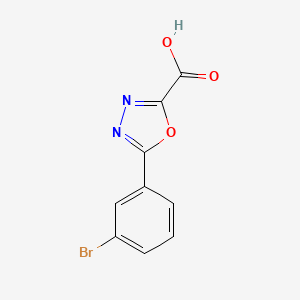
![8-(2-chloroethyl)-1,6,7-trimethyl-3-(naphthalen-1-ylmethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14114175.png)

![6'-Bromo-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl-2-carboxylic acid](/img/structure/B14114198.png)
